

ilmofosine clinical response rate other anticancer agents

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Compound Focus: Ilmofosine

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Comparison of First-Generation MMP Inhibitors

Inhibitor Name (Code Name)	Class / Generation	Key Mechanism of Action	Clinical Development & Response Data	Primary Reasons for Clinical Trial Failure / Limitations
Ilomastat (GM6001, Galardin) [1]	Peptidomimetic / 1st Generation	Broad-spectrum MMP inhibitor; chelates the catalytic zinc ion in MMPs' active site [1].	Phase II/III initiated for infectious corneal ulcers; no successful cancer trials reported due to poor bioavailability [1].	Poor oral bioavailability , which restricted its further clinical progress [1].
Batimastat (BB-94) [1]	Peptidomimetic / 1st Generation	Broad-spectrum MMP inhibitor; showed potent effects in preclinical models against tumor growth and angiogenesis [1].	Preclinical data showed slowed tumor growth and increased survival in animal models; development suspended before	Poor solubility and unwanted side effects [1].

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			widespread clinical use [1].	
Marimastat (BB-2516) [1]	Peptidomimetic / 1st Generation	Broad-spectrum, orally bioavailable MMP inhibitor [1].	In Phase II studies, only ~5% of patients with various cancers responded. Completed some Phase III trials but did not show improved patient outcomes [1] [2].	Musculoskeletal syndrome (MSS) - a painful inflammation of the joints - was the main dose-limiting toxicity, leading to trial discontinuation [1].

Experimental Insights and Mechanisms

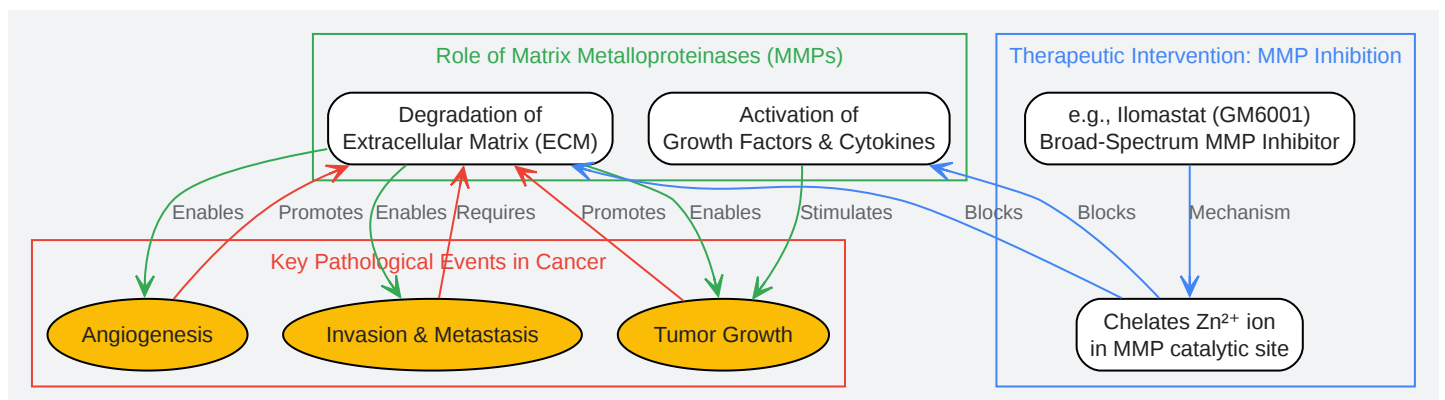
Although Ilomastat did not succeed in late-stage clinical trials, it remains a valuable tool in scientific research for understanding the role of MMPs. The experimental data below primarily comes from *in vitro* (lab-based) and *in vivo* (animal model) studies.

- Summary of Preclinical Experimental Data on Ilomastat
 - **Radiation-Induced Lung Injury (RILI):** A 2017 study in mice demonstrated that Ilomastat pretreatment significantly alleviated radiation-induced lung inflammation and fibrosis. It reduced the levels of pro-inflammatory cytokines (TGF- β , IL-6, TNF- α , IL-1 β) and enhanced the survival of irradiated mice [3].
 - **Cell Proliferation Assay (MDA-MB-435 cancer cells):** A 2004 study showed that both Ilomastat and a natural MMP inhibitor (TIMP-1) stimulated the proliferation and metabolic activity of these cancer cells. This effect was mediated through the activation of MEK and p38 signaling pathways, suggesting that inhibiting certain MMPs can paradoxically promote growth in some contexts [4].
 - **MMP Inhibition Profile:** Ilomastat is a potent, broad-spectrum inhibitor. Its half-maximal inhibitory concentration (IC50) for various MMPs is in the low nanomolar range [1]:
 - MMP-1: 1.5 nM

- MMP-2: 1.1 nM
 - MMP-3: 1.9 nM
 - MMP-9: 0.5 nM
 - MMP-14: 13.4 nM
- Challenges and Future of MMP Inhibition The failure of first-generation MMPIs like Ilomastat, Batimastat, and Marimastat revealed several key challenges [1] [2]:
 - **Lack of Selectivity:** Early inhibitors targeted the highly conserved zinc-binding site, affecting a wide range of MMPs and leading to mechanism-based side effects like musculoskeletal syndrome (MSS) [1] [5].
 - **Insufficient Knowledge of MMP Biology:** The complex, and sometimes opposing, roles of individual MMPs in different stages of cancer and in different tissues were not fully understood. Inhibiting all MMPs broadly can be counterproductive [2].
 - **Poor Pharmacokinetics:** Compounds like Ilomastat and Batimastat had poor solubility or oral bioavailability, making them unsuitable drugs [1].
 - **Future Directions:** Current research focuses on developing more **selective inhibitors** by targeting the variable S1' pocket of specific MMPs, using advanced techniques like X-ray crystallography and computational modeling [5].

MMP Inhibition: From Mechanism to Therapeutic Concept

The following diagram illustrates the general therapeutic concept of MMP inhibition in cancer, a strategy employed by Ilomastat and similar drugs.



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